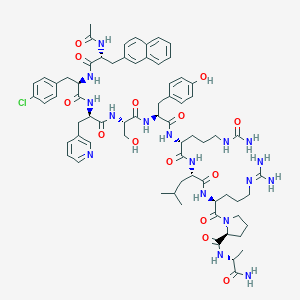
2-Chloro-4-nitrophényl-β-D-lactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-nitrophenyl-beta-D-lactoside (CNP-beta-D-lactoside) is a synthetic compound that can be used as a substrate for β-galactosidases. It is a phenyl-β-D-lactoside with a nitro group at the 4-position and a chlorine atom at the 2-position. CNP-beta-D-lactoside is an important tool for studying the function and structure of β-galactosidases. It has been used in a variety of scientific research applications, from biochemical and physiological studies to lab experiments.
Applications De Recherche Scientifique
Sonde Lactosidase
Ce composé est une sonde lactosidase hautement sensible et de couleur jaune . Elle libère le produit 2-chloro-4-nitrophénol (CNP) qui peut être surveillé spectrophotométriquement à 405 nm . La vitesse de formation du 2-chloro-4-nitrophénol est directement proportionnelle à l'activité lactosidase dans l'échantillon .
Détermination de la Cellobiohydrolase
Le 2-chloro-4-nitrophényl-β-D-lactoside est utilisé comme substrat pour la détermination de la cellobiohydrolase . La cellobiohydrolase est une enzyme qui joue un rôle crucial dans l'hydrolyse de la cellulose, un processus clé dans la production de biocarburants.
Indicateur de pH
Le produit de la réaction, le 2-chloro-4-nitrophénol (CNP), a un pKa d'environ 5,5 . Cela le rend utile comme indicateur de pH dans certaines expériences biochimiques.
Cinétique enzymatique
La vitesse de formation du 2-chloro-4-nitrophénol est directement proportionnelle à l'activité lactosidase dans l'échantillon . Cette propriété le rend utile dans l'étude de la cinétique des enzymes, en particulier de la lactosidase.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-lactoside is lactosidase , an enzyme that plays a crucial role in the hydrolysis of lactose into glucose and galactose . This compound is also used as a substrate for determining the activity of cellobiohydrolase I .
Mode of Action
2-Chloro-4-nitrophenyl-beta-D-lactoside acts as a probe for lactosidase. Upon interaction with lactosidase, it releases the product 2-chloro-4-nitrophenol (CNP) . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .
Biochemical Pathways
The compound is involved in the lactose metabolism pathway . When lactosidase acts on 2-Chloro-4-nitrophenyl-beta-D-lactoside, it breaks down the compound, releasing 2-chloro-4-nitrophenol. This process can be monitored spectrophotometrically at 405 nm .
Result of Action
The action of 2-Chloro-4-nitrophenyl-beta-D-lactoside results in the formation of 2-chloro-4-nitrophenol, a product that can be monitored spectrophotometrically . This allows for the quantification of lactosidase activity in the sample, providing a valuable tool for biochemical research and diagnostics.
Action Environment
The action of 2-Chloro-4-nitrophenyl-beta-D-lactoside is influenced by environmental factors such as pH. The pKa of the product 2-chloro-4-nitrophenol is approximately 5.5 , suggesting that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.
Analyse Biochimique
Biochemical Properties
2-Chloro-4-nitrophenyl-beta-D-lactoside is extensively utilized in the biomedical sector as a valuable substrate for monitoring the functionality of β-galactosidase. This enzyme exhibits relevance in the context of lysosomal storage disorders. The rate of formation of 2-chloro-4-nitrophenol, the product released by 2-Chloro-4-nitrophenyl-beta-D-lactoside, is directly proportional to the lactosidase activity in the sample .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-nitrophenyl-beta-D-lactoside involves its interaction with lactosidase. The compound serves as a substrate for this enzyme, and the rate of formation of its product, 2-chloro-4-nitrophenol, is directly proportional to the lactosidase activity in the sample .
Metabolic Pathways
2-Chloro-4-nitrophenyl-beta-D-lactoside is involved in the metabolic pathway of lactosidase, serving as a substrate for this enzyme
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-MUKCROHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583467 |
Source


|
| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120583-41-7 |
Source


|
| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)


![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)







silyl](/img/structure/B55129.png)
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)

